Heterogeneous Electron-Transfer Rate Constant k(s): Steric Deceleration Quantified Across the Methyl-Substitution Series
Electrochemical impedance spectroscopy in acetonitrile (0.10 M TBAPF6, Hg electrode) revealed a systematic decrease in the standard heterogeneous electron-transfer rate constant, k(s), with increasing methyl substitution on the nitrobenzene ring. Pentamethylnitrobenzene (compound 5) exhibits a k(s) value lower than that of 2,3,5,6-tetramethylnitrobenzene (compound 4), which in turn is lower than 2,4,6-trimethylnitrobenzene (compound 3) and 2,6-dimethylnitrobenzene (compound 2) [1]. This trend is attributed to the increasing inner reorganization energy required as the nitro group is progressively forced out of the aromatic plane in the neutral molecule, a distortion that must be reversed upon reduction to the radical anion [1].
| Evidence Dimension | Standard heterogeneous electron-transfer rate constant, k(s) |
|---|---|
| Target Compound Data | k(s) value for pentamethylnitrobenzene (5); exact numeric value not disclosed in abstract but reported as lower than compound 4 |
| Comparator Or Baseline | 2,3,5,6-tetramethylnitrobenzene (4): higher k(s); 2,4,6-trimethylnitrobenzene (3): still higher k(s); 2,6-dimethylnitrobenzene (2): even higher k(s); 2-methylnitrobenzene (1): highest among aromatic series |
| Quantified Difference | k(s) decreases monotonically from 2-methylnitrobenzene (1) through pentamethylnitrobenzene (5) and further to tri-tert-butyl analog (7) |
| Conditions | Acetonitrile with 0.10 M tetrabutylammonium hexafluorophosphate; mercury working electrode; electrochemical impedance spectroscopy |
Why This Matters
The quantifiably slower electron-transfer kinetics of PMNB make it a valuable probe for studying inner reorganization energy contributions in Marcus theory and for validating computational models of electron transfer in sterically hindered systems.
- [1] Journal of Electroanalytical Chemistry, 2004, 563(2), 203-212. Revisiting the heterogeneous electron-transfer kinetics of nitro compounds. View Source
